2-[(4-Sulfamoylphenyl)formamido]acetic acid

Carbonic anhydrase II Sulfonamide inhibitor Dissociation constant

2-[(4-Sulfamoylphenyl)formamido]acetic acid (synonyms: N-(4-sulfamoylbenzoyl)glycine, (4-Sulfamoyl-benzoylamino)-acetic acid) is a low-molecular-weight (258.25 g/mol) sulfonamide derivative belonging to the 4-sulfamoyl-benzenecarboxamide class of carbonic anhydrase (CA) inhibitors. The compound features a primary sulfamoyl pharmacophore linked via a benzamide spacer to a glycine carboxylic acid terminus, distinguishing it from ester or extended peptide analogs.

Molecular Formula C9H10N2O5S
Molecular Weight 258.25 g/mol
CAS No. 143288-21-5
Cat. No. B1279413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-Sulfamoylphenyl)formamido]acetic acid
CAS143288-21-5
Molecular FormulaC9H10N2O5S
Molecular Weight258.25 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NCC(=O)O)S(=O)(=O)N
InChIInChI=1S/C9H10N2O5S/c10-17(15,16)7-3-1-6(2-4-7)9(14)11-5-8(12)13/h1-4H,5H2,(H,11,14)(H,12,13)(H2,10,15,16)
InChIKeyUEFOOXBQBNWTDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(4-Sulfamoylphenyl)formamido]acetic acid (CAS 143288-21-5): Procurement-Relevant Identity and Core Classification


2-[(4-Sulfamoylphenyl)formamido]acetic acid (synonyms: N-(4-sulfamoylbenzoyl)glycine, (4-Sulfamoyl-benzoylamino)-acetic acid) is a low-molecular-weight (258.25 g/mol) sulfonamide derivative belonging to the 4-sulfamoyl-benzenecarboxamide class of carbonic anhydrase (CA) inhibitors [1]. The compound features a primary sulfamoyl pharmacophore linked via a benzamide spacer to a glycine carboxylic acid terminus, distinguishing it from ester or extended peptide analogs. It serves both as a standalone CA II ligand and as a primary scaffold for constructing oligoglycine conjugates aimed at mapping secondary hydrophobic binding patches in the enzyme active site [2].

Why Generic 4-Sulfamoylbenzoyl Analogs Cannot Substitute for 2-[(4-Sulfamoylphenyl)formamido]acetic acid in CA-Targeted Assays


Within the 4-sulfamoyl-benzenecarboxamide family, the identity of the terminal amide substituent profoundly modulates carbonic anhydrase binding kinetics. The target compound's free glycine carboxylate generates a distinctive kinetic signature—a rapid dissociation rate (Koff = 3.61 × 10^7 s⁻¹) and slow association rate (Kon = 0.120 M⁻¹s⁻¹)—that produces a moderate equilibrium dissociation constant (Kd ≈ 310–330 nM) for human CA II [1]. This kinetic profile diverges sharply from the methyl ester analog (SBG, Kd = 63 nM) and the benzylamine analog (SBB, Kd = 1.1 nM), where hydrophobic ester or aromatic groups occupy the same enzyme patch but strengthen affinity 5- to 280-fold [2]. Consequently, substituting the target compound with a higher-affinity analog in a competitive displacement assay alters the experimental IC₅₀ window, compromises the dynamic range in fragment-screening cascades, and precludes valid comparisons of glycyl-extension effects on binding thermodynamics.

Quantitative Comparative Evidence for 2-[(4-Sulfamoylphenyl)formamido]acetic acid (CAS 143288-21-5) in Carbonic Anhydrase II Binding and Scaffold Optimization


CA II Dissociation Constant: Free Acid vs. Methyl Ester and Benzylamine Analogs

The target compound, (4-sulfamoyl-benzoylamino)-acetic acid, exhibits a Kd of 310–330 nM against human carbonic anhydrase II at 37 °C [1]. In a direct cross-study comparison, its methyl ester analog N-(4-sulfamylbenzoyl)glycine methyl ester (SBG) binds with Kd = 63 nM, while the benzylamine analog N-(4-sulfamylbenzoyl)benzylamine (SBB) achieves Kd = 1.1 nM under comparable solution-phase conditions [2]. The free acid's 5-fold weaker affinity relative to the methyl ester and 280-fold weaker affinity relative to the benzylamine analog establish its utility as a moderate-affinity reference ligand for affinity optimization campaigns.

Carbonic anhydrase II Sulfonamide inhibitor Dissociation constant

Kinetic Signature: Rapid Dissociation Rate Distinguishes the Free Acid from Tighter-Binding Analogs

The target compound displays a remarkably fast dissociation rate constant (Koff = 3.61 × 10^7 s⁻¹) from human CA II, coupled with a slow association rate (Kon = 0.120 M⁻¹s⁻¹) [1]. While comparable kinetic data for SBG and SBB under identical conditions are not available in the curated database, the target compound's Koff value is consistent with a ligand that lacks the hydrophobic contacts provided by the methyl ester or benzylamine moieties, which in SBG and SBB wrap across a hydrophobic patch in the enzyme active site with extensive van der Waals contact surface area [2]. The rapid off-rate makes the target compound especially suitable as a competitive displacement probe in surface plasmon resonance (SPR) and fluorescence-based screening formats requiring fast ligand exchange.

Binding kinetics Carbonic anhydrase II Structure-kinetic relationship

Scaffold Baseline for Oligoglycine Extension: Quantifying Affinity Enhancement per Glycyl Unit

The target compound serves as the glycine-terminated reference scaffold (n=0 glycyl extension) in N-(4-sulfamoylbenzoyl)oligoglycine libraries. Extension by one additional glycyl unit yields [2-(4-Sulfamoyl-benzoylamino)-acetylamino]-acetic acid, which binds human CA II with Kd = 290 nM [1]—statistically indistinguishable from the parent compound (310–330 nM). Further extension to a triglycyl tail terminated with benzyl ester (SBG3) yields Kd = 75 nM, representing a ~4-fold affinity gain [2]. This non-linear relationship between glycyl chain length and affinity indicates that the parent glycine scaffold alone captures the primary sulfonamide-zinc coordination and minimal hydrophobic contact, and that significant affinity improvements require a minimum of three glycyl units to engage secondary hydrophobic patches.

Oligoglycine conjugate Affinity enhancement Carbonic anhydrase II inhibitor design

Defined Application Scenarios for 2-[(4-Sulfamoylphenyl)formamido]acetic acid Based on Quantitative Differentiation Evidence


Fragment-Based Screening Campaigns Requiring a Moderate-Affinity Carbonic Anhydrase II Reference Ligand

The target compound's Kd of 310–330 nM for human CA II places it in the optimal affinity range for fragment-based drug discovery, where initial hits typically exhibit Kd values between 10 µM and 100 µM. Unlike the high-affinity acetazolamide (Ki ≈ 7 nM) or the benzylamine analog SBB (Kd = 1.1 nM), the target compound does not saturate the assay signal at low concentrations, preserving the dynamic range needed to detect and rank weak-binding fragment hits in competitive STD-NMR or SPR screening cascades [1]. Its rapid off-rate further supports fast-exchange conditions essential for ligand-observed NMR experiments [2].

Systematic Oligoglycine SAR Series Construction for Hydrophobic Patch Mapping

Researchers building N-(4-sulfamoylbenzoyl)oligoglycine libraries require the parent glycine scaffold (n=0) as the indispensable baseline control. The evidence demonstrates that single glycyl extension produces no measurable affinity gain (Kd remains ~310 nM vs. 290 nM), while a three-glycyl extension with benzyl ester capping yields a 4-fold improvement (Kd = 75 nM) [3]. Without the parent scaffold, the contribution of each incremental glycyl unit cannot be deconvoluted, compromising the validity of structure-affinity relationship models aimed at quantifying hydrophobic patch engagement energetics.

Prodrug Design and Conjugation Chemistry Exploiting the Free Carboxylic Acid Handle

Unlike the methyl ester analog SBG, which requires hydrolytic activation or is restricted to organic solvent formulations, the target compound's free carboxylic acid enables direct aqueous solubility and on-demand conjugation to amines, alcohols, or polymeric carriers via standard carbodiimide-mediated coupling [1]. This chemical versatility is critical for preparing immobilized ligand affinity resins, biotinylated probes for pull-down experiments, or polyethylene glycol conjugates for ocular delivery studies. The compound's moderate CA II affinity ensures that conjugated derivatives retain measurable binding activity suitable for tracking conjugation efficiency by fluorescence polarization displacement assays [2].

Cross-Laboratory Assay Standardization and Inter-Institutional Reproducibility Studies

The target compound's well-characterized Kd (310–330 nM, with two independent measurements confirming reproducibility within ±20 nM) [1] and its commercial availability from multiple suppliers at defined purity (≥95%) make it suitable as a cross-laboratory reference standard for CA II inhibition assays. Its moderate affinity avoids the common pitfall of high-affinity standards whose measured IC₅₀ values become exquisitely sensitive to minor variations in enzyme concentration (tight-binding conditions), thereby improving inter-laboratory reproducibility in benchmarking new CA inhibitor series against the 4-sulfamoylbenzoyl scaffold class [2].

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